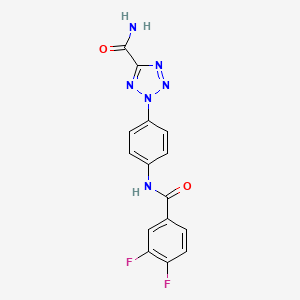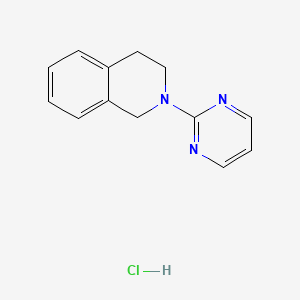
2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure of many biological compounds like nucleotides of DNA and RNA . Tetrahydroisoquinoline is a type of isoquinoline with the nitrogen atom at position 1 . It is a structural motif in a variety of natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including IR, NMR, and UV-Vis . For example, the structure of ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, a pyrimidine derivative, was confirmed by 1H NMR .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . They can undergo a variety of chemical reactions, including oxidation and reduction, and reactions with nucleophiles and electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, solubility, and stability. For example, ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, a pyrimidine derivative, is a yellow solid with a melting point of 256–257 °C .科学的研究の応用
Synthesis and Antimicrobial Activities
A series of compounds related to the core structure of 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline have been synthesized, demonstrating significant potential in antimicrobial, antitubercular, and antifungal applications. For example, Chandrashekaraiah et al. (2014) synthesized pyrimidine-azitidinone analogues showing promising in vitro antimicrobial and antituberculosis activity against several bacterial and fungal strains and Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014). Similarly, compounds derived from tetrahydroisoquinoline demonstrated antimicrobial activity with potential for further pharmacological development (Bentabed-Ababsa et al., 2010).
Synthetic Methodologies and Heterocyclic Compound Development
The development of novel synthetic methodologies involving 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has led to the creation of diverse heterocyclic compounds with potential pharmacological activities. Majumdar and Mukhopadhyay (2003) reported the synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones via radical cyclization, showcasing a method for constructing complex heterocycles with high yields (Majumdar & Mukhopadhyay, 2003).
Anticancer and Antiplatelet Aggregation Activities
Compounds incorporating the tetrahydroisoquinoline structure have also been investigated for their potential anticancer and antiplatelet aggregation activities. Potapov et al. (2021) synthesized pyrano[3,2-g]quinolin-2-ones containing a pyrimidinone moiety, which showed inhibitory activity against blood coagulation factors, suggesting a pathway for the development of new anticoagulant drugs (Potapov et al., 2021). Additionally, the synthesis and evaluation of tetrahydroisoquinoline derivatives as anticancer agents highlight the compound's relevance in cancer research (Redda, Gangapuram, & Ardley, 2010).
Novel Compounds with NOS Inhibitory Activity
Research into novel compounds with nitric oxide synthase (NOS) inhibitory activity has also been conducted. Zhang Da (2003) synthesized thioureas and isothioureas derived from tetrahydroisoquinoline, some of which showed comparable NOS inhibitory activity to aminoguanidine, indicating potential therapeutic applications in conditions associated with nitric oxide overproduction (Zhang Da, 2003).
作用機序
Target of Action
The primary targets of 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride are Collagen Prolyl 4-Hydroxylases (P4Hs) and Serine/threonine protein kinase PLK4 . P4Hs play a crucial role in the formation of stable triple helical collagen by catalyzing the formation of 4-hydroxyproline . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of collagen prolyl-4-hydroxylase . It also displays high inhibitory activity against PLK4 .
Biochemical Pathways
The inhibition of P4Hs and PLK4 affects several biochemical pathways. The inhibition of P4Hs leads to a decrease in the formation of stable triple helical collagen . The inhibition of PLK4 disrupts centriole duplication, which can lead to genome instability .
Pharmacokinetics
Similar compounds have been reported to exhibit good plasma stability and liver microsomal stability . These properties can impact the bioavailability of the compound, but further studies would be needed to confirm this for this compound.
Result of Action
The inhibition of P4Hs by this compound leads to a significant reduction in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that it might have potential as an anti-fibrotic drug . The inhibition of PLK4 can lead to genome instability, suggesting potential anticancer applications .
将来の方向性
The future directions in the study of such compounds could involve further exploration of their biological activities and potential applications in medicine. For example, some pyrimidine derivatives have shown promising anti-fibrotic activities , suggesting potential for development into novel anti-fibrotic drugs.
特性
IUPAC Name |
2-pyrimidin-2-yl-3,4-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.ClH/c1-2-5-12-10-16(9-6-11(12)4-1)13-14-7-3-8-15-13;/h1-5,7-8H,6,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZFLMGMCNTKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-fluorophenyl)piperazine](/img/structure/B2811352.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2811353.png)
![1-(prop-2-yn-1-yl)-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]piperidine-4-carboxamide](/img/structure/B2811354.png)
![3-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2811357.png)
![1-(3-hydroxypropyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2811358.png)
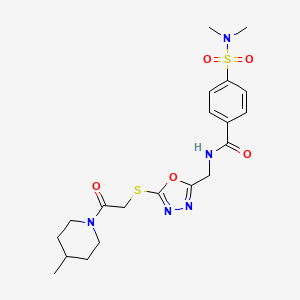
![N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide](/img/structure/B2811360.png)
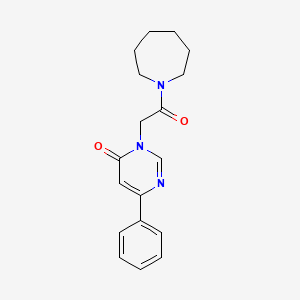
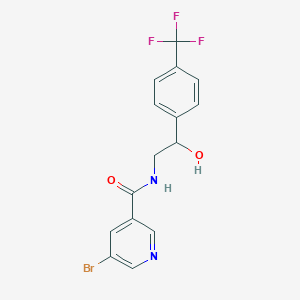
![5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2811367.png)
